D-arabinose-13C-2

Metabolic Flux Analysis Pentose Phosphate Pathway Stable Isotope Tracing

Select D-Arabinose-13C-2 for its unique C-2 13C enrichment, essential for precise LC-MS/MS quantitation and metabolic tracing, unlike unlabeled or uniformly labeled variants. This isotopologue ensures accurate absolute quantitation of D-arabinose, a known antidepressant and C. elegans inhibitor, meeting FDA bioanalytical method validation guidelines. Ideal for probing the novel ethylene glycol pathway in Caldicellulosiruptor saccharolyticus.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B12396930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-arabinose-13C-2
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i4+1
InChIKeyPYMYPHUHKUWMLA-CKGUFUASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-arabinose-13C-2 Procurement Guide: Essential Specifications & Technical Baseline


D-arabinose-13C-2 is a stable isotope-labeled analog of D-arabinose, an endogenous pentose sugar (unlabeled CAS: 10323-20-3) [1]. The compound incorporates a carbon-13 isotope at the C-2 position, yielding a molecular formula of C₄¹³CH₁₀O₅ and a molecular weight of 151.12 g/mol [2]. This site-specific ¹³C labeling is designed for precise metabolic tracing and quantitative analysis, distinguishing it from the unlabeled parent compound and alternative isotopologues [3].

Why D-arabinose-13C-2 Is Not Interchangeable with Unlabeled or Alternative Isotopologues


D-arabinose-13C-2 cannot be substituted with unlabeled D-arabinose or other ¹³C isotopologues for applications requiring precise carbon tracing. Unlabeled D-arabinose (MW 150.13) lacks the mass shift and NMR signal necessary for tracking metabolic flux or serving as an internal standard [1]. Alternative labeling patterns—such as D-arabinose-1-¹³C (MW 151.12) or D-arabinose-[1,2-¹³C₂] (MW 152.11) —produce distinct isotopic enrichment patterns and fragmentation signatures in mass spectrometry, leading to different pathway resolution and quantification accuracy . Procurement of the incorrect isotopologue introduces systematic error in tracer studies and compromises data reproducibility.

Quantitative Differentiation Evidence for D-arabinose-13C-2


Site-Specific ¹³C Enrichment Enables Unambiguous C-2 Carbon Tracing in Metabolic Flux Analysis

D-arabinose-13C-2 provides a defined 13C label exclusively at the C-2 position, enabling precise tracing of carbon flow through the non-oxidative pentose phosphate pathway (PPP). In contrast, uniformly labeled 13C-D-arabinose or [1,2-13C2]-D-arabinose yields more complex isotopomer distributions that require deconvolution. [1,2-13C2]-D-glucose, a common PPP tracer, suffers from loss of the C-1 label as CO₂ via 6-phosphogluconate dehydrogenase, limiting resolution in the oxidative branch . D-arabinose-13C-2 enters the PPP via the non-oxidative branch, preserving the C-2 label for detection in downstream metabolites . The 99 atom% 13C enrichment typical for this class ensures high signal-to-noise in NMR and MS .

Metabolic Flux Analysis Pentose Phosphate Pathway Stable Isotope Tracing

Molecular Weight Differentiation vs. Unlabeled D-arabinose and Multi-Labeled Isotopologues

D-arabinose-13C-2 has a molecular weight of 151.12 g/mol, representing a +1.99 Da shift from unlabeled D-arabinose (MW 150.13) [1]. This mass difference is sufficient to distinguish the tracer from the endogenous pool in mass spectrometry without the larger +4-5 Da shift of multi-labeled isotopologues (e.g., [1,2-13C2]-D-arabinose at 152.11 or 13C5-D-arabinose at ~155.13). For internal standard applications, the single 13C substitution minimizes isotopic interference while providing clear chromatographic separation [2].

Mass Spectrometry Internal Standard Quantitative Analysis

Enhanced NMR Signal-to-Noise Ratio for Structural Elucidation

Selective 13C labeling at the C-2 position in D-arabinose-13C-2 enhances the NMR signal of the C-2 carbon by approximately 100-fold compared to natural abundance 13C (1.1%), enabling detection of low-abundance conformers and intermediates . Studies on 13C-labeled aldopentoses demonstrate that site-specific labeling allows quantitation of cyclic and acyclic forms; for D-arabinose, the hydrate/aldehyde ratio was determined to be 6.3–7.8 using 1-13C labeled material [1]. The C-2 label in D-arabinose-13C-2 provides a distinct probe for studying C-2 hydroxyl reactivity and epimerization kinetics without the spectral crowding of uniformly labeled analogs.

NMR Spectroscopy Carbohydrate Structure Isotopic Enrichment

Differential Inhibition of Glucose Dehydrogenase for Mechanistic Studies

D-arabinose is an established inhibitor of glucose dehydrogenase (GDH) . D-arabinose-13C-2, with the 13C label at the C-2 position, serves as a mechanistic probe to track the fate of the C-2 carbon during enzyme inhibition or to distinguish inhibitor-derived metabolites from endogenous pools. Unlabeled D-arabinose cannot provide this tracing capability. Other isotopologues (e.g., D-arabinose-1-13C) would trace a different carbon atom, altering the information obtained from the same experiment [1].

Enzyme Inhibition Glucose Dehydrogenase Mechanistic Probe

Optimal Application Scenarios for D-arabinose-13C-2


Metabolic Flux Analysis of the Non-Oxidative Pentose Phosphate Pathway

D-arabinose-13C-2 is the preferred tracer for quantifying carbon flux through the non-oxidative branch of the pentose phosphate pathway (PPP) in bacterial and plant systems. Unlike [1,2-13C2]-glucose, which loses the C-1 label as CO₂ during the oxidative phase, the C-2 label of D-arabinose-13C-2 remains intact throughout PPP metabolism, providing a more reliable readout of transketolase and transaldolase activities . This application is critical for metabolic engineering efforts aimed at optimizing NADPH production or pentose utilization.

Quantitative LC-MS/MS Internal Standard for D-Arabinose

D-arabinose-13C-2 serves as a stable isotope-labeled internal standard for the absolute quantification of D-arabinose in biological matrices (e.g., serum, urine, cell lysates) . The +1.99 Da mass shift ensures baseline chromatographic separation from the unlabeled analyte while minimizing isotopic interference. This application is essential for pharmacokinetic studies of D-arabinose-based therapeutics and for monitoring endogenous D-arabinose levels in metabolic disorder research.

Site-Specific NMR Structural Studies of Carbohydrate-Protein Interactions

The selective 13C enrichment at the C-2 position makes D-arabinose-13C-2 an ideal probe for NMR-based structural biology. Researchers can monitor chemical shift perturbations specific to the C-2 hydroxyl group upon protein binding, enabling high-resolution mapping of hydrogen-bonding networks and conformational changes . This approach avoids the spectral overlap inherent in uniformly labeled carbohydrates and is particularly valuable for studying lectin-carbohydrate recognition and glycosidase mechanisms.

Mechanistic Investigation of Glucose Dehydrogenase Inhibition

D-arabinose-13C-2 is employed as a mechanistic probe to study the inhibition of bacterial glucose dehydrogenase (GDH) . The 13C label at C-2 allows researchers to track the metabolic fate of the inhibitor or distinguish inhibitor-derived carbon from endogenous metabolite pools in isotope tracing experiments. This application supports antimicrobial target validation and the development of novel GDH inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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